N-(furan-2-ylmethyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with sulfur-containing and acetamide functionalities. The structure includes a 3-phenyl substituent and a thioether-linked furan-2-ylmethyl group.
The synthesis of such compounds typically involves alkylation or condensation reactions. For instance, similar derivatives are synthesized via microwave-assisted or conventional heating methods using thiourea, benzaldehyde derivatives, and chloroacetamides in polar aprotic solvents like DMF or ethanol . The furan-2-ylmethyl group in this compound may enhance metabolic stability compared to bulkier aromatic substituents, while the thioacetamide linkage could serve as a critical pharmacophore for target binding .
Properties
Molecular Formula |
C18H14N4O3S3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N4O3S3/c23-13(19-9-12-7-4-8-25-12)10-27-17-20-15-14(16(24)21-17)28-18(26)22(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
InChI Key |
OMWHIHZOIAGNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural and functional differences between the target compound and analogous derivatives:
Pharmacological Potential
- Thiazolo[4,5-d]pyrimidine Derivatives : The core structure is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to its planar, heteroaromatic nature. The furan-2-ylmethyl group in the target compound may improve solubility over purely aromatic substituents .
- Quinazolinones: Exhibit cytotoxicity against cancer cell lines, with sulfamoyl groups enhancing enzyme-targeting capabilities .
Physical Properties
- Melting Points: Quinazolinones () show a wide range (170–315°C), correlating with substituent polarity. The target compound’s melting point is unreported but likely falls within this range .
- Solubility : Thiazolo[3,2-a]pyrimidine () exhibits crystallinity due to hydrogen bonding, whereas the target’s furan group may reduce crystallinity, enhancing solubility .
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